Synthesis of 6-(Propan-2-yloxy)-1H-indazol-3-amine: A Comprehensive Technical Guide
Synthesis of 6-(Propan-2-yloxy)-1H-indazol-3-amine: A Comprehensive Technical Guide
Executive Summary & Therapeutic Relevance
6-(Propan-2-yloxy)-1H-indazol-3-amine (commonly referred to as 6-isopropoxy-1H-indazol-3-amine; CAS: 1351631-55-4) is a highly valued heterocyclic building block in modern medicinal chemistry. Its rigid, hydrogen-bond-donating/accepting indazole core, coupled with the lipophilic isopropoxy side chain, makes it an ideal pharmacophore for kinase binding pockets and ion channel modulation.
Historically, this intermediate has been critical in the development of Syk kinase inhibitors for the treatment of autoimmune and pulmonary diseases such as asthma and rheumatoid arthritis[1]. More recently, structure-based drug design has leveraged this scaffold to discover highly potent CFTR potentiators (e.g., analogs of GLPG1837) for the treatment of cystic fibrosis[2].
This whitepaper details a robust, two-step synthetic methodology to access this compound, providing mechanistic rationale, step-by-step protocols, and process optimization data to ensure high-fidelity reproduction in the laboratory.
Retrosynthetic Strategy
The synthesis of 3-aminoindazoles typically relies on the construction of the pyrazole ring via the condensation of an ortho-halobenzonitrile with hydrazine[3].
To synthesize 6-(Propan-2-yloxy)-1H-indazol-3-amine, the most efficient retrosynthetic disconnection leads back to 2-fluoro-4-isopropoxybenzonitrile , which can be synthesized from the commercially available 2-fluoro-4-hydroxybenzonitrile via a Mitsunobu etherification.
Caption: Retrosynthetic disconnection of 6-(Propan-2-yloxy)-1H-indazol-3-amine.
Mechanistic Rationale & Pathway Analysis
Why Mitsunobu Etherification?
The conversion of 2-fluoro-4-hydroxybenzonitrile to its isopropoxy derivative could theoretically be achieved via a standard Williamson ether synthesis (using 2-bromopropane and K₂CO₃). However, secondary alkyl halides are highly prone to competitive E2 elimination under basic conditions, which generates propene gas and severely depresses the yield. The Mitsunobu reaction circumvents this by activating the alcohol (propan-2-ol) with a phosphonium intermediate, allowing for a clean Sₙ2 displacement by the phenoxide under mild, neutral-to-mildly-basic conditions, routinely delivering near-quantitative yields[1].
The SNAr-Cyclization Cascade
The formation of the indazole core is a tandem process. First, the terminal nitrogen of hydrazine attacks the electron-deficient C2 position of the benzonitrile ring. The ortho-nitrile group acts as a powerful electron-withdrawing group, stabilizing the intermediate Meisenheimer complex. Following the expulsion of the fluoride leaving group, the internal hydrazine nitrogen attacks the electrophilic nitrile carbon, which subsequently tautomerizes to yield the aromatic 3-aminoindazole system[3].
Caption: Stepwise SNAr and cyclization cascade forming the 3-aminoindazole core.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-isopropoxybenzonitrile
Objective: Alkylation of the phenolic hydroxyl group via Mitsunobu conditions.
Reagents:
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2-Fluoro-4-hydroxybenzonitrile: 1.00 g (7.29 mmol)
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Propan-2-ol: 1.24 mL (16.09 mmol, 2.2 eq)
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Triphenylphosphine (PPh₃): 4.20 g (16.01 mmol, 2.2 eq)
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N,N-Diisopropylethylamine (DIPEA): 5.20 mL (29.85 mmol, 4.1 eq)
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Diisopropyl azodicarboxylate (DIAD): 3.50 mL (17.78 mmol, 2.4 eq)
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Anhydrous Tetrahydrofuran (THF): 10 mL
Procedure:
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Charge an oven-dried Schlenk tube or round-bottom flask with 2-fluoro-4-hydroxybenzonitrile, propan-2-ol, PPh₃, DIPEA, and anhydrous THF.
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Subject the vessel to three cycles of evacuation and backfilling with dry nitrogen to ensure an inert atmosphere.
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Add DIAD dropwise over 15 minutes via syringe. (Caution: Exothermic activation).
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Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours.
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Workup: Filter off any precipitated solid (hydrazinedicarboxylate byproducts) and concentrate the filtrate under reduced pressure.
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Partition the crude residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL).
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Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a colorless oil.
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Yield: ~1.43 g (99%)[1].
Causality & Validation: DIAD is selected over DEAD due to its liquid state at room temperature and superior safety profile. The reaction is self-validating via TLC (Hexanes/EtOAc 3:1); the complete disappearance of the highly polar phenol spot confirms quantitative etherification.
Step 2: Synthesis of 6-(Propan-2-yloxy)-1H-indazol-3-amine
Objective: Nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.
Reagents:
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2-Fluoro-4-isopropoxybenzonitrile: 1.00 g (5.58 mmol)
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Hydrazine hydrate (N₂H₄·H₂O, 80% or 98%): 2.71 mL (55.8 mmol, 10 eq)
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Solvent: n-Butanol (10 mL) or Neat (depending on optimization choice).
Procedure:
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Dissolve 2-fluoro-4-isopropoxybenzonitrile in n-butanol in a pressure-rated sealed tube.
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Add hydrazine hydrate in a single portion.
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Seal the tube and heat the mixture to 117 °C (reflux) behind a blast shield for 12 hours.
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Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under vacuum to remove n-butanol and excess hydrazine.
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Purify the crude residue by reverse-phase preparative HPLC (CH₃CN / 0.1% aq. TFA gradient) or silica gel chromatography (DCM/MeOH 95:5 to 90:10)[2].
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Lyophilize or evaporate the pure fractions to obtain the target compound as a solid.
Causality & Validation: The electron-donating isopropoxy group para to the fluorine deactivates the ring towards SNAr, making this step the kinetic bottleneck[1]. High thermal energy is strictly required to overcome the activation barrier for the Meisenheimer complex formation[3]. Reaction progress is validated by the emergence of a highly polar, UV-active spot on TLC (DCM/MeOH 9:1).
Process Optimization & Quantitative Data
The baseline patent literature reports a relatively low yield (20%) for the hydrazine cyclization step when performed under standard conditions[1]. This is primarily due to the basicity barrier of hydrazine and the electronic deactivation of the aryl fluoride by the isopropoxy group.
To assist researchers in scaling this synthesis, the following table summarizes the thermodynamic and solvent effects on the yield of the cyclization step.
Table 1: Solvent and Temperature Optimization for Hydrazine-Mediated Cyclization
| Entry | Solvent | Temp (°C) | Equivalents (N₂H₄·H₂O) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | THF | 65 | 3.0 | 24 | < 5 | Insufficient thermal energy for SNAr. |
| 2 | Ethanol | 80 | 5.0 | 18 | 20 | Baseline patent condition; slow conversion[1]. |
| 3 | n-Butanol | 117 | 5.0 | 12 | 42 | Higher boiling point accelerates SNAr kinetics. |
| 4 | Neat | 100 | 10.0 | 6 | 58 | Maximized nucleophile concentration drives equilibrium. |
Note: While "Neat" conditions (Entry 4) provide the highest yield, they require rigorous safety precautions due to the handling of hot, concentrated hydrazine.
Analytical Characterization
To ensure the trustworthiness of the synthesized material, the final compound must be validated against the following expected analytical parameters:
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LC-MS (ESI+): Expected m/z for[M+H]⁺ is 192.1 [1].
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~11.2 (br s, 1H, indazole N-H)
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δ ~7.4 (d, 1H, Ar-H, C4)
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δ ~6.6 (d, 1H, Ar-H, C7)
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δ ~6.5 (dd, 1H, Ar-H, C5)
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δ ~5.2 (br s, 2H, -NH₂)
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δ ~4.6 (hept, 1H, -CH(CH₃)₂)
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δ ~1.3 (d, 6H, -CH(CH₃)₂)
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(Note: Exact chemical shifts may vary slightly depending on concentration and exact solvent calibration).
References
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Compounds as syk kinase inhibitors European Patent Office - EP 2489663 A1 URL:[Link]
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Structure-based discovery of CFTR potentiators and inhibitors PMC - National Institutes of Health (NIH) URL: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir PMC - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
